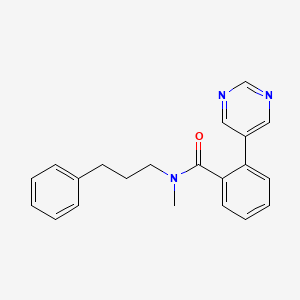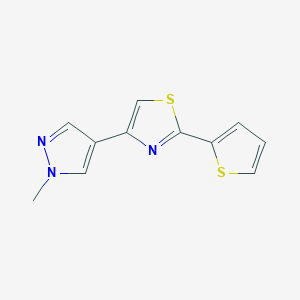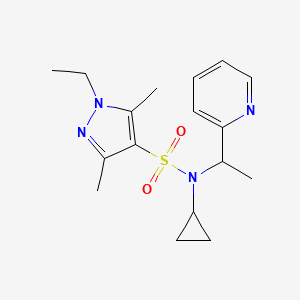
N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide, also known as MPPB, is a chemical compound that has been extensively studied in the field of neuroscience. MPPB is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is a target for the treatment of various neurological disorders.
Mecanismo De Acción
N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide acts as a selective antagonist of mGluR7, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR7 is involved in the regulation of glutamate signaling, which is the primary excitatory neurotransmitter in the brain. The blockade of mGluR7 by N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide results in the modulation of glutamate release and synaptic plasticity, which can have various effects on behavior and physiology.
Biochemical and Physiological Effects:
N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide has been shown to have various biochemical and physiological effects in preclinical models. N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide has been shown to reduce glutamate release in the prefrontal cortex and amygdala, which are brain regions involved in anxiety and depression. N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is important for neuronal survival and plasticity. N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide has several advantages for lab experiments. N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide is a selective antagonist of mGluR7, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo experiments. However, N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide has some limitations for lab experiments. N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide has low solubility in water, which can make it difficult to administer in some experimental paradigms. N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide also has a relatively short half-life, which can limit its efficacy in some experiments.
Direcciones Futuras
There are several future directions for the study of N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide. One area of interest is the role of mGluR7 in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide has been shown to have neuroprotective effects in various models of neurodegeneration, which suggests that mGluR7 may be a potential therapeutic target for these disorders. Another area of interest is the development of more potent and selective mGluR7 antagonists, which can improve the efficacy and specificity of this class of compounds. Finally, the use of N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide in combination with other drugs, such as antidepressants and analgesics, may provide synergistic effects that can improve the treatment of various neurological disorders.
Métodos De Síntesis
The synthesis of N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide involves the reaction of 2-amino-5-bromobenzonitrile with 3-phenylpropylamine, followed by N-methylation and pyrimidine ring formation. The final product is obtained after purification by column chromatography. The synthesis of N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide has been described in detail in the literature, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide has been extensively studied in preclinical models of neurological disorders, such as anxiety, depression, addiction, and pain. N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide has been shown to have anxiolytic and antidepressant effects in animal models, as well as reduce drug-seeking behavior in rodents. N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide has also been shown to have analgesic effects in various pain models. These effects are thought to be mediated by the blockade of mGluR7, which is involved in the regulation of glutamate signaling in the brain.
Propiedades
IUPAC Name |
N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-24(13-7-10-17-8-3-2-4-9-17)21(25)20-12-6-5-11-19(20)18-14-22-16-23-15-18/h2-6,8-9,11-12,14-16H,7,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCKEPPRRZMRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1=CC=CC=C1)C(=O)C2=CC=CC=C2C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(3-phenylpropyl)-2-pyrimidin-5-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-5-[(5-methyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7592838.png)


![2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine](/img/structure/B7592846.png)

![2-(1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizin-2-yl)-N-methylacetamide](/img/structure/B7592854.png)
![Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B7592858.png)
![N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B7592866.png)


![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7592889.png)
![N-ethyl-4-[(6-methylpyridin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7592902.png)
